2,6-Dibromo-4-(trifluoromethoxy)aniline
CAS No.: 88149-49-9
Cat. No.: VC20850363
Molecular Formula: C7H4Br2F3NO
Molecular Weight: 334.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88149-49-9 |
---|---|
Molecular Formula | C7H4Br2F3NO |
Molecular Weight | 334.92 g/mol |
IUPAC Name | 2,6-dibromo-4-(trifluoromethoxy)aniline |
Standard InChI | InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |
Standard InChI Key | JBSWOEGXMADXOU-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F |
Canonical SMILES | C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2,6-Dibromo-4-(trifluoromethoxy)aniline is an aromatic compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 g/mol . The structure consists of an aniline core (benzene ring with an amino group) substituted with two bromine atoms at positions 2 and 6, and a trifluoromethoxy group (-OCF3) at position 4. This unique arrangement of functional groups contributes to its chemical reactivity and applications.
The compound is identified by CAS number 88149-49-9 and is known by several synonyms in scientific literature including:
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3,5-Dibromo-4-(trifluoromethoxy)aniline
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Riluzole Impurity 2
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6-DibroMo-4-(trifluoroMethoxy)aniline
The InChI code for the compound is 1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2, with an InChI key of JBSWOEGXMADXOU-UHFFFAOYSA-N . This standardized identifier helps ensure precise identification in chemical databases and literature.
Physical and Chemical Properties
The comprehensive physical and chemical properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline provide essential information for its handling, storage, and application in synthetic procedures. These properties have been compiled from multiple reliable sources and are presented in Table 1.
Table 1: Physical and Chemical Properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline
These physical properties are critical for researchers and chemists working with this compound, as they influence purification methods, reaction conditions, and storage protocols. The relatively high melting point indicates stability at room temperature, while the limited solubility in common organic solvents impacts extraction and purification strategies.
Synthesis Methodologies
Water-Phase Synthesis Method
A significant advancement in the synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline has been the development of a water-phase method, as described in patent CN102491910A . This method represents an environmentally friendly approach to producing this compound with exceptional yield and purity.
The water-phase synthesis method utilizes 4-(trifluoromethoxy)aniline as the starting material and water as the solvent. The reaction proceeds through the following steps:
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Addition of 4-(trifluoromethoxy)aniline to water
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Addition of inertia grinding media to the reaction mixture
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Sequential dropwise addition of bromine and hydrogen peroxide
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Removal of inertia grinding media post-reaction
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Filtration of the reaction mixture
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Recycling of the filtrate as solvent for subsequent reactions
The optimal molar ratio of reactants has been determined to be:
This synthesis method yields 2,6-Dibromo-4-(trifluoromethoxy)aniline with remarkable specifications:
The water-phase method offers several advantages over traditional synthesis routes:
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High product purity and yield
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Recyclable reaction mother liquor, reducing waste
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Lower environmental impact ("less in three wastes")
This synthetic approach aligns with green chemistry principles, providing an efficient and environmentally responsible route to this valuable intermediate.
Applications and Utilization
2,6-Dibromo-4-(trifluoromethoxy)aniline serves as a crucial intermediate in various synthetic pathways, with applications spanning multiple industries:
Agricultural Applications
The compound is utilized in the synthesis of novel pyridylpyrazole acid derivatives, which are important precursors in the development of agricultural insecticides . The unique structural features of 2,6-Dibromo-4-(trifluoromethoxy)aniline, particularly the bromine substituents and trifluoromethoxy group, contribute to the biological activity of the resulting agrochemicals.
Pharmaceutical Applications
In the pharmaceutical sector, 2,6-Dibromo-4-(trifluoromethoxy)aniline is identified as "Riluzole Impurity 2" , suggesting its relevance in the synthesis or quality control processes for Riluzole, a medication used in the treatment of amyotrophic lateral sclerosis (ALS). The presence of this compound as a potential impurity highlights its importance in pharmaceutical quality assurance.
The versatility of this compound in synthetic chemistry stems from its reactive functional groups, which allow for further modification and incorporation into more complex molecular structures. The bromine atoms at positions 2 and 6 provide sites for cross-coupling reactions, while the amino group offers possibilities for diverse transformations.
These safety considerations emphasize the importance of proper personal protective equipment (PPE), adequate ventilation, and appropriate storage conditions when handling this compound. Researchers should consult the complete Material Safety Data Sheet (MSDS) before working with 2,6-Dibromo-4-(trifluoromethoxy)aniline to ensure comprehensive understanding of all associated risks and mitigation strategies.
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